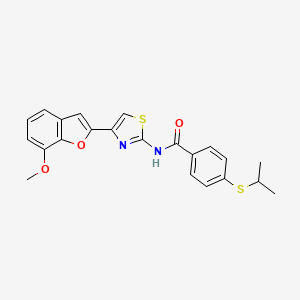

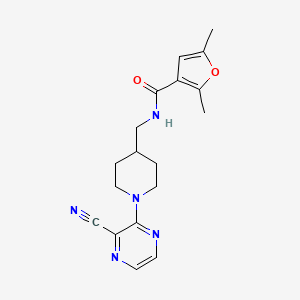

![molecular formula C15H8Cl3N3OS B2835277 3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-44-1](/img/structure/B2835277.png)

3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves reactions of dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C . These reactions yield a series of dichlorobenzamide derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . For example, one such compound crystallizes in a triclinic space group Pī .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A foundational aspect of the scientific research on thiadiazole derivatives, including compounds similar to 3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, focuses on their synthesis methods. For instance, the oxidative dimerization of thioamides has been demonstrated as a convenient route to prepare 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the compound's synthetic accessibility and the versatility of thiadiazole scaffolds in chemical synthesis (Takikawa et al., 1985).

Biological Activity and Applications

The research extends into exploring the biological activities of thiadiazole derivatives. A notable study involved the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which were evaluated for their anticancer activity against various human cancer cell lines. The findings highlighted several compounds with promising anticancer properties, suggesting potential therapeutic applications (Tiwari et al., 2017).

Mechanistic Insights and Molecular Docking

Another dimension of research focuses on the mechanistic understanding and potential applications of thiadiazole derivatives in inhibiting bacterial infections. A study identified a thiadiazole compound as a putative inhibitor of type III secretion in Yersinia, offering insights into its mechanism of action and potential as a bacterial infection treatment strategy (Kauppi et al., 2007).

Environmental and Material Science Applications

Additionally, thiadiazole derivatives have applications beyond the biomedical field. For instance, research on the solvent polarizability effect on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group with a 2,4-hydroxyphenyl function provides valuable insights into the physical chemistry of these compounds. This study contributes to our understanding of the tautomeric behavior and solvent interactions of thiadiazole derivatives, which can be relevant for their applications in material science and as functional materials (Matwijczuk et al., 2017).

Propiedades

IUPAC Name |

3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl3N3OS/c16-9-3-1-2-8(6-9)13(22)19-15-21-20-14(23-15)11-5-4-10(17)7-12(11)18/h1-7H,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRPPKPORCPBCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2835194.png)

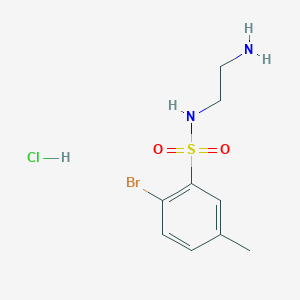

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2835203.png)

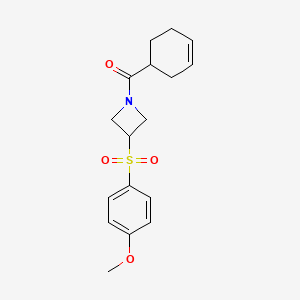

![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine](/img/structure/B2835206.png)

![Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride](/img/structure/B2835210.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2835211.png)

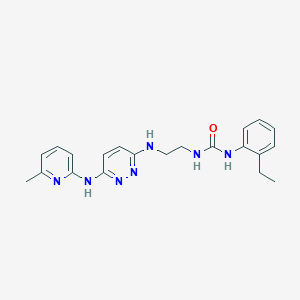

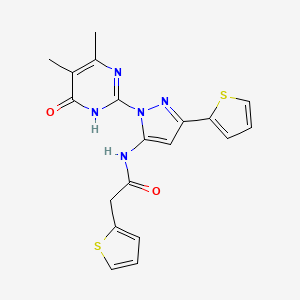

![7-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2835215.png)

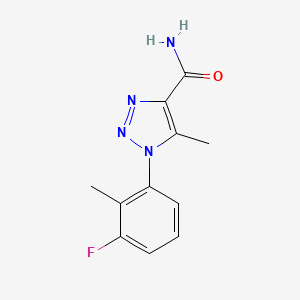

![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2835217.png)